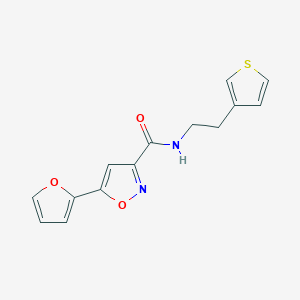

5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Description

This compound is an isoxazole-3-carboxamide derivative featuring a furan-2-yl substituent at the 5-position and a 2-(thiophen-3-yl)ethyl group attached to the carboxamide nitrogen. Isoxazole derivatives are heterocyclic scaffolds widely explored in medicinal and agrochemical research due to their metabolic stability and tunable electronic properties.

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-14(15-5-3-10-4-7-20-9-10)11-8-13(19-16-11)12-2-1-6-18-12/h1-2,4,6-9H,3,5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVKOTPAVKZWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches for Isoxazole Core Formation

Hydroxylamine-Mediated Cyclocondensation

The isoxazole ring in 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is most commonly constructed via cyclocondensation of β-diketones or β-ketoesters with hydroxylamine hydrochloride. Valizadeh et al. demonstrated that ionic liquids, such as butylmethylimidazolium salts ([BMIM]X), facilitate the reaction of β-diketones with hydroxylamine under mild conditions, yielding 3,5-disubstituted isoxazoles in >85% efficiency. For the target compound, a furan-substituted β-ketoester precursor could undergo cyclocondensation to form the 5-(furan-2-yl)isoxazole-3-carboxylic acid intermediate (Figure 1A).

Optimization of Reaction Conditions

Key parameters include:

1,3-Dipolar Cycloaddition Strategies

Nitrile Oxide-Alkyne Cycloaddition

Mohammed et al. reported a metal-free 1,3-dipolar cycloaddition between in situ–generated nitrile oxides and alkynes using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. For the target compound, a nitrile oxide bearing a furan-2-yl group could react with a propargylamide containing the thiophen-3-yl-ethyl moiety (Figure 1B). This method offers regioselectivity for the 3-carboxamide position, critical for preserving pharmacological activity.

Regiochemical Control

Carboxamide Formation via Coupling Reactions

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of epoxides or sulfoxides.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: LiAlH4 or sodium borohydride (NaBH4) for reducing carboxamides.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Epoxides and Sulfoxides: From oxidation of furan and thiophene rings.

Amines: From reduction of the carboxamide group.

Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Structural Overview

The compound consists of a furan ring, a thiophene ring, and an isoxazole moiety. These heterocyclic structures contribute to its stability and reactivity, allowing for diverse interactions with biological targets. The combination of these rings enhances the compound's electronic properties, making it suitable for various applications.

Antimicrobial Properties

Research indicates that 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, comparable to established antibiotics. For instance:

- Bacterial Efficacy : The compound demonstrated strong antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of critical enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through numerous in vitro studies:

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values indicating potent cytotoxic effects .

- Mechanisms : The proposed mechanisms include enzyme inhibition and receptor modulation, which are crucial for its therapeutic effects. Specifically, it may bind to active sites of enzymes involved in cancer proliferation pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

Anticancer Efficacy

A study demonstrated that 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole induced apoptosis in MCF-7 cells, increasing p53 expression and caspase cleavage. This suggests a mechanism involving the activation of apoptotic pathways critical for cancer treatment .

Antimicrobial Testing

Clinical trials have shown its effectiveness against resistant strains of bacteria, positioning it as a potential candidate for new antibiotic development. The compound's ability to reduce biofilm formation by Staphylococcus aureus was notably significant .

Mechanism of Action

The mechanism of action for compounds like 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The heterocyclic rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related isoxazole carboxamides and their distinguishing attributes:

*Note: The high molecular weight of the n-cyclopropyl derivative (C38H36Cl2N6O10S2) suggests a complex structure, possibly a dimer or multi-targeting agent .

Structure-Activity Relationship (SAR) Insights

- Heterocyclic Substituents: Thiophene (electron-rich sulfur heterocycle) may enhance π-π interactions in hydrophobic binding pockets, whereas furan (oxygen-containing) contributes to hydrogen bonding .

- Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility, which may optimize binding to dynamic targets.

- Electron-Donating Groups: Methyl and diethylamino groups (e.g., in ) increase lipophilicity and electron density, which could enhance membrane permeability or target affinity .

Pharmacological and Industrial Relevance

- Pharmaceutical Applications : While biological data for the target compound are absent in the evidence, structurally related isoxazoles and thiadiazoles () exhibit antimicrobial, antitumor, and antiviral activities . Ranitidine derivatives () highlight the therapeutic importance of furan and thioether motifs in drug design .

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes research findings regarding its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Structural Overview

This compound features a unique combination of a furan ring, a thiophene ring, and an isoxazole moiety. The structural characteristics contribute to its stability and reactivity, making it a subject of interest in various fields of research. The presence of these rings allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For example, studies have shown that derivatives of isoxazole can inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). In these studies, the compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects against cancer cells .

A notable study indicated that the compound's mechanism involves the modulation of enzyme activity and receptor interactions, which are crucial for its therapeutic effects. Specifically, it may inhibit certain enzymes by binding to their active sites .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It interacts with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce programmed cell death in cancer cells through dose-dependent mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Attachment of Furan and Thiophene Rings : Introduced via cross-coupling reactions such as Suzuki or Stille coupling using appropriate boronic acids or stannanes.

- Amidation Reaction : The final step involves forming the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions .

Comparison with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Furan-2-carboxamide | Contains a furan ring but lacks isoxazole | Simpler structure with limited reactivity |

| Isoxazole-3-carboxamide | Contains an isoxazole ring but lacks furan | Focused on isoxazole chemistry |

| 5-(furan-2-yl)-N-(2-(pyridin-3-yl)ethyl)isoxazole | Contains a pyridine ring instead of thiophene | Different electronic properties |

| 5-(furan-2-yl)-N-(2-(benzyl)ethyl)isoxazole | Contains a benzyl group instead of thiophene | Varies in biological activity due to structural differences |

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole induced apoptosis in MCF-7 cells, increasing p53 expression and caspase cleavage .

- Antimicrobial Testing : Clinical trials have shown its effectiveness against resistant strains of bacteria, positioning it as a potential candidate for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide?

- Methodological Answer : Multi-step organic synthesis is typically required. Key steps include:

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes (e.g., Huisgen reaction) .

- Substituent introduction : Furan and thiophene groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl coupling) .

- Yield optimization : Microwave-assisted synthesis or flow chemistry can improve reaction efficiency and purity .

- Data Table : Comparison of Synthesis Approaches

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.1–8.3 ppm for amide protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 274.29) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How can low solubility be addressed in pharmacological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls, PEG chains) to the ethyl linker .

- Salt formation : Convert the carboxamide to a sodium salt for aqueous compatibility .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based kinase or protease assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Methodological Answer :

- Core modifications : Replace the furan with pyridine (increased polarity) or thiophene with selenophene (redox activity) .

- Linker optimization : Shorten the ethyl chain to reduce conformational flexibility and improve target binding .

- Data Table : Bioactivity of Structural Analogs

| Analog Structure | Bioactivity (IC50) | Target | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl) isoxazole derivative | 12 µM (EGFR kinase) | Anticancer | |

| Furan-triazole hybrid | 8 µM (Gram-positive bacteria) | Antimicrobial |

Q. What computational strategies predict biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries (PDB IDs: 1M17, 6COX) .

- Pharmacophore modeling : Identify critical H-bond acceptors (isoxazole O, carboxamide) and hydrophobic regions (thiophene) .

- ADMET prediction : SwissADME to assess blood-brain barrier permeability and CYP450 interactions .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Structural validation : Confirm batch purity via H NMR and elemental analysis to rule out impurities .

- Mechanistic studies : Perform transcriptomics or proteomics to identify off-target effects .

Q. What strategies improve metabolic stability and pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.